N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S3 and its molecular weight is 459.6. The purity is usually 95%.
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Biological Activity
N-(3-methoxyphenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H21N3O3S, with a molecular weight of 459.6 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H21N3O3S |
Molecular Weight | 459.6 g/mol |
CAS Number | 941980-46-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant for treating Alzheimer's disease, as it can enhance cholinergic signaling by preventing the breakdown of acetylcholine .
- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death has been documented in several studies .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may protect neuronal cells from oxidative stress and inflammation, contributing to their potential use in neurodegenerative disease therapies .
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- In vitro studies demonstrated that this compound significantly inhibited AChE activity, with IC50 values comparable to other known inhibitors .
- Animal models have shown that administration of this compound leads to improved cognitive function and reduced amyloid plaque formation, which are hallmarks of Alzheimer's pathology .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with the compound resulted in a 40% reduction in Aβ plaque levels compared to untreated controls, alongside improved performance in memory tasks .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer activity .
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S3/c1-27-16-7-5-6-14(10-16)22-20(26)13-30-21-23-15(12-29-21)11-19(25)24-17-8-3-4-9-18(17)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDCJKYBLUYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.